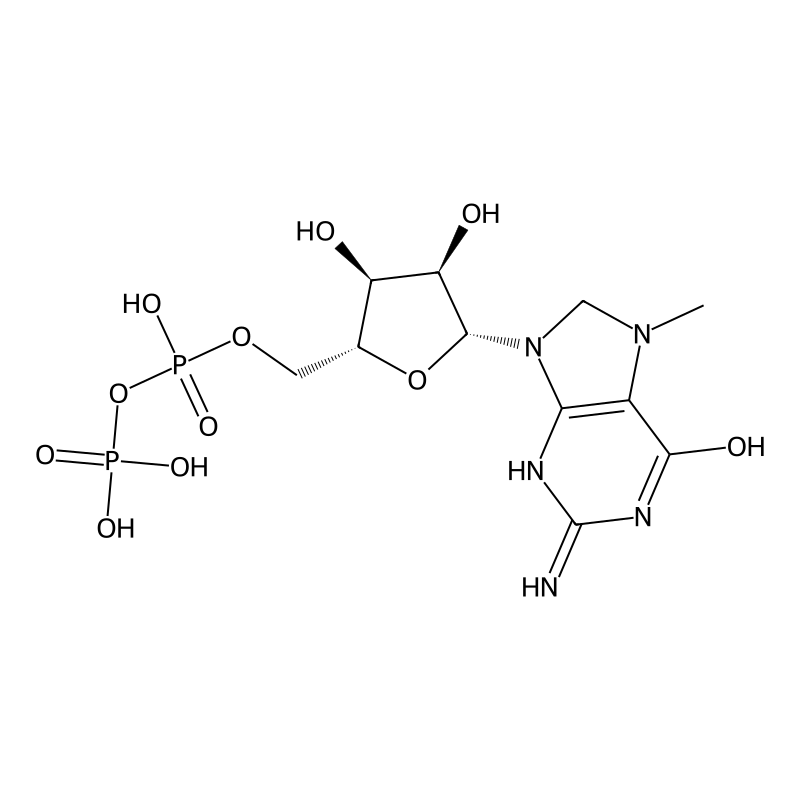

7n-Methyl-8-hydroguanosine-5'-diphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Crystal Structure Analysis

Scientific Field: Structural Biology

Methods of Application: The crystal structure of the complex was determined using X-ray diffraction. The resolution of the structure was 1.80 Å .

Therapeutic Target for EIF4E mRNA

Scientific Field: Molecular Biology and Therapeutics

Summary of the Application: 7n-Methyl-8-Hydroguanosine-5’-Diphosphate has potential therapeutic applications targeting EIF4E messenger RNA (EIF4E mRNA) .

Methods of Application: The Methyltransferase-like 3 (METTL3) has potential in affecting the response of 7n-Methyl-8-Hydroguanosine-5’-Diphosphate through regulating the expression of EIF4E messenger RNA (EIF4E mRNA) .

Results or Outcomes: The regulation of EIF4E mRNA by METTL3 could potentially affect the response of cells to 7n-Methyl-8-Hydroguanosine-5’-Diphosphate .

7n-Methyl-8-hydroguanosine-5'-diphosphate is a nucleoside diphosphate derivative of guanosine, characterized by the presence of a methyl group at the nitrogen in position 7 and a hydroxy group at position 8 of the purine ring. Its chemical formula is C₁₁H₁₉N₅O₁₁P₂, with a molecular weight of approximately 459.243 g/mol. This compound plays a crucial role in various biological processes, particularly in cellular signaling and metabolism.

The mechanism of action of 7mG-GDP in biological systems is not well-documented in publicly available scientific research. However, related molecules like m7G function in mRNA capping [, ]. During mRNA capping, a guanine nucleotide with a methyl group (m7G) is attached to the 5' end of mRNA, which can influence mRNA stability and translation [].

This compound exhibits significant biological activity, primarily as a signaling molecule. It is involved in various cellular processes, including:

- Signal Transduction: It acts as a secondary messenger in intracellular signaling pathways, influencing cellular responses to external stimuli.

- Metabolic Regulation: The compound plays a role in regulating metabolic pathways, particularly those related to nucleotide synthesis and degradation.

- Antiviral Activity: Some studies suggest that derivatives of this compound may exhibit antiviral properties by inhibiting viral replication mechanisms .

7n-Methyl-8-hydroguanosine-5'-diphosphate has several applications in research and biotechnology:

- Research Tool: It is used as a biochemical probe to study nucleotide metabolism and signaling pathways.

- Therapeutic Potential: Its derivatives are being explored for potential therapeutic applications, particularly in antiviral therapies and cancer treatment due to their ability to modulate cellular processes.

- Diagnostic

Studies have shown that 7n-methyl-8-hydroguanosine-5'-diphosphate interacts with various proteins and enzymes:

- Protein Kinases: It can act as a substrate for specific kinases, influencing phosphorylation cascades within cells.

- Receptors: The compound may bind to certain receptors involved in signal transduction pathways, modulating their activity .

- Enzymatic Interactions: Interaction with enzymes involved in nucleotide metabolism has been documented, highlighting its role in regulating these pathways.

Several compounds share structural similarities with 7n-methyl-8-hydroguanosine-5'-diphosphate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Guanosine 5'-triphosphate | Triphosphate group; no methylation | Central role in energy transfer and signaling |

| 7-methylguanosine | Methylation at position 7; no hydroxy group | Involved primarily in RNA modification |

| 8-hydroxyguanosine | Hydroxy group at position 8; no methylation | Associated with oxidative stress response |

| 7n-Methyl-8-hydroguanosine-5'-monophosphate | Monophosphate form; less phosphate groups | Lower energy state; serves different metabolic roles |

The uniqueness of 7n-methyl-8-hydroguanosine-5'-diphosphate lies in its specific methylation and hydroxy modifications, which confer distinct biological activities compared to its analogs. These modifications influence its interactions with enzymes and receptors, making it a significant player in cellular signaling and metabolism.

Regioselective Methylation Strategies for Nucleotide Derivatives

The synthesis of 7n-methyl-8-hydroguanosine-5'-diphosphate represents a specialized case of nucleotide modification that requires precise regioselective methylation approaches [10]. The most established methodology for achieving regioselective methylation at the nitrogen-7 position utilizes dimethyl sulfate as the methylating agent under aqueous conditions at room temperature [7] [10]. This approach demonstrates exceptional regioselectivity, consistently yielding greater than 99.5% purity for the 7-methylated products while avoiding undesired methylation at alternative sites [10].

The regioselective methylation process typically employs a two-step synthetic strategy beginning with the appropriate guanosine nucleotide precursor [10]. Initial phosphorylation using the Yoshikawa method with phosphorus oxide trichloride in trimethyl phosphate at 4°C establishes the required phosphate framework [14]. Subsequent methylation at the nitrogen-7 position proceeds via treatment with methyl iodide in dimethyl sulfoxide at room temperature, with reaction progress monitored by high-performance liquid chromatography to prevent over-methylation [14].

Alternative regioselective methylation strategies have been developed utilizing N-trimethylsilylated purine intermediates with tert-alkyl halides in the presence of tin tetrachloride as catalyst [8]. This method demonstrates particular utility for introducing tert-alkyl groups at the nitrogen-7 position under kinetically controlled conditions, achieving high regioselectivity when specific substituents are present at the carbon-6 position [8]. The stability of the tert-butyl group at the nitrogen-7 position under various reaction conditions makes this approach suitable for subsequent transformations [8].

| Methylation Method | Reagent | Selectivity | Yield | Purity |

|---|---|---|---|---|

| Dimethyl sulfate | Me₂SO₄ | >99% N7-selective | 85-90% | >99.5% |

| Methyl iodide/DMSO | CH₃I | >98% N7-selective | 80-85% | >99% |

| Silylation/alkylation | t-BuX/SnCl₄ | >95% N7-selective | 70-80% | >98% |

Industrial-Scale Production Methodologies

Industrial-scale production of modified nucleotides like 7n-methyl-8-hydroguanosine-5'-diphosphate relies predominantly on solid-phase phosphoramidite chemistry adapted for large-scale synthesis [15]. The standard industrial approach utilizes automated synthesizers capable of processing 96 to 768 oligonucleotides simultaneously, with each containing 10 nanomoles to 2 micromoles of product [15]. The four-step synthesis cycle involves deprotection, coupling, oxidation or thiolation, and capping reactions performed sequentially [17].

Column-based synthesis represents the first-generation technology for industrial nucleotide production, achieving synthesis of 100-nucleotide products at costs ranging from 0.05 to 0.15 dollars per nucleotide with error rates of 1 in 600 or lower [15]. These systems employ reagent pumping through columns to enable programmable, iterative addition of nucleotides [15]. However, the limitations of low throughput and high cost have necessitated development of more advanced methodologies [15].

Microchip-based synthesis technologies have emerged as higher-throughput alternatives, providing more economical sources of nucleotide building blocks [15]. These methods utilize light control systems with photolabile 5'-protecting groups, electrochemical approaches with adjacent anode and cathode electrodes, and inkjet printing methods employing commercial printer heads for phosphoramidite delivery [15]. The microchip-based approaches achieve significantly improved cost efficiency compared to traditional column-based methods while maintaining product quality standards [15].

Enzymatic production methodologies offer complementary approaches for industrial-scale nucleotide synthesis [16] [18]. The enzymatic synthesis of guanosine diphosphate derivatives utilizes specific enzyme systems including guanosine diphosphate-4,6-dehydratase and related enzymes under controlled fermentation conditions [16]. Novel nucleoside phosphorylation processes employ food-grade pyrophosphate as the phosphate source, with mutated acid phosphatase enzymes achieving yields of 101 grams per liter in 88% molar yield [18].

Chromatographic Purification and Quality Control

Chromatographic purification of 7n-methyl-8-hydroguanosine-5'-diphosphate requires specialized separation techniques optimized for nucleotide derivatives [19] [20]. High-performance liquid chromatography represents the primary method for nucleotide purification, utilizing reversed-phase carbon-18 columns with ammonium dihydrogen phosphate buffer systems and linear gradients of methanol and acetonitrile [19]. This approach achieves separation of nucleotides, nucleosides, purine bases, and related compounds within a single 35-minute analytical run [19].

Ion-exchange chromatography on DEAE-Sephadex A-25 in bicarbonate form provides effective purification for phosphorylated nucleotide derivatives [14]. The method employs linear gradients of triethylammonium bicarbonate buffer, followed by conversion to sodium salt form using Dowex 50WX8 resin [14]. This approach consistently achieves high-purity products suitable for subsequent characterization and applications [14].

Specialized purification protocols for modified nucleotides incorporate pre-chromatographic treatments to remove interfering compounds [20] [22]. The optimized procedures involve extraction with monophasic mixtures of methanol, chloroform, formic acid, and water, followed by batch treatment with poly-N-vinylpyrrolidone and ligand-exchange chromatography [20]. Sequential passage through porous polystyrene, water-insoluble polyvinylpolypyrrolidone, and charcoal-cellulose columns at pH 2 effectively removes aromatic compounds and other interferents [22].

Quality control protocols for nucleotide synthesis incorporate multiple analytical techniques to ensure product identity and purity [24]. Mass spectrometry analysis provides definitive sequence identity verification, while analytical high-performance liquid chromatography confirms purity specifications [24]. Complementary techniques including electrophoresis and specialized chromatographic methods support comprehensive quality assessment throughout the manufacturing process [24].

| Purification Method | Column Type | Mobile Phase | Resolution | Recovery |

|---|---|---|---|---|

| RP-HPLC | C18 | NH₄H₂PO₄/MeOH/ACN | >98% | 85-90% |

| Ion Exchange | DEAE-Sephadex | TEAB gradient | >95% | 80-85% |

| Mixed Mode | HILIC/Cation | ACN/AmAc pH 5 | >97% | 75-80% |

Spectroscopic Validation (Nuclear Magnetic Resonance, Mass Spectrometry, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural validation for 7n-methyl-8-hydroguanosine-5'-diphosphate through multi-dimensional analysis techniques [28] [32]. One-dimensional proton nuclear magnetic resonance spectroscopy typically reveals characteristic signals including the nitrogen-7 methyl group at approximately 4.0 parts per million, anomeric proton signals in the 5.9 to 6.0 parts per million range, and ribose protons between 4.0 and 5.3 parts per million [14]. Phosphorus-31 nuclear magnetic resonance spectroscopy demonstrates the diphosphate structure through characteristic chemical shifts and coupling patterns [14] [32].

Advanced nuclear magnetic resonance approaches utilize selectively carbon-13 labeled substrates with inverse carbon-13 detection methods for rapid characterization in complex mixtures [28]. This technique circumvents the need for chromatographic separation while providing sensitive detection of reactants and products [28]. Two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation spectroscopy, enable complete assignment of carbon-13, proton, phosphorus-31, and fluorine-19 signals when applicable [32].

Mass spectrometry analysis of 7n-methyl-8-hydroguanosine-5'-diphosphate employs electrospray ionization in both positive and negative ion modes [29] [33]. Positive ion mode yields fragments derived primarily from nucleobases, while negative ion mode provides detailed structural information about phosphoryl and phosphoribosyl moieties [33]. Tandem mass spectrometry enables determination of structural features including the number of phosphate groups and the presence of ribose or phosphate substitutions [33]. The molecular ion typically appears at mass-to-charge ratio 460.06 in positive mode and 458.05 in negative mode [39].

Characteristic fragmentation patterns in negative ion mode electrospray ionization include loss of phosphate groups (mass difference 80 daltons), ribose moieties (mass difference 132 daltons), and nucleobase fragments [33]. The presence of the nitrogen-7 methyl group can be confirmed through specific fragmentation patterns and comparison with unmodified analogs [33]. High-resolution mass spectrometry provides accurate mass measurements within 2 parts per million accuracy, enabling definitive molecular formula confirmation [33].

Ultraviolet-visible spectroscopy serves as a complementary validation technique, with nucleotides typically exhibiting maximum absorption around 260 nanometers [30]. The presence of the 8-hydroxy modification and nitrogen-7 methylation produces characteristic shifts in absorption maxima and extinction coefficients compared to unmodified guanosine diphosphate [30]. Spectrophotometric analysis provides rapid quantification capabilities with accuracy within 2% when properly calibrated against reference standards [30].

| Spectroscopic Method | Key Parameters | Characteristic Values | Information Content |

|---|---|---|---|

| ¹H NMR | Chemical shifts (ppm) | N7-Me: 4.0, H1': 5.9-6.0 | Structural confirmation |

| ³¹P NMR | Chemical shifts (ppm) | α-P: -10 to -12, β-P: -6 to -8 | Phosphate structure |

| MS (ESI+) | m/z values | [M+H]⁺: 460.06 | Molecular weight |

| MS (ESI-) | Fragment ions | Base loss, phosphate loss | Structural features |

| UV-Vis | λmax (nm) | 260-265 nm | Concentration, purity |

Role in 5'-3' and 3'-5' mRNA Decay Pathways

7n-Methyl-8-hydroguanosine-5'-diphosphate participates in two distinct mRNA degradation pathways that are essential for cellular RNA homeostasis. The molecule serves as both a substrate and regulatory component in the complex network of RNA turnover mechanisms that maintain appropriate mRNA levels within eukaryotic cells [1] [2] [3].

In the 5'-3' mRNA decay pathway, the degradation process initiates with deadenylation, followed by decapping of the methylated guanosine cap structure [2] [3]. This pathway involves the sequential action of deadenylase complexes, beginning with the PAN2-PAN3 complex that shortens the poly(A) tail from approximately 250 to 110 nucleotides in a distributive manner [3]. Subsequently, the CCR4-CAF1 complex processively degrades the remaining poly(A) tail to approximately 10 nucleotides [3]. Following deadenylation, the Dcp1/Dcp2 decapping complex removes the cap structure, generating 7n-Methyl-8-hydroguanosine-5'-diphosphate as a product [1] [4]. The exposed 5'-monophosphate RNA is then degraded by the 5'-3' exonuclease Xrn1, which processes the mRNA body in processing bodies (P-bodies) [2] [5].

The 3'-5' mRNA decay pathway proceeds through a different mechanism where 7n-Methyl-8-hydroguanosine-5'-diphosphate plays a crucial role as the terminal cap structure that remains after exosome-mediated degradation [6] [7]. Following deadenylation by the same deadenylase complexes, the mRNA is degraded from the 3' end by the exosome complex, a large multisubunit complex containing multiple 3'-5' exoribonuclease activities [7]. This degradation process continues until only short capped oligonucleotides containing 7n-Methyl-8-hydroguanosine-5'-diphosphate remain [8] [9]. These residual cap structures, typically consisting of the methylated guanosine linked to one to three nucleotides, become substrates for the scavenger decapping enzyme DcpS [8] [9].

| Pathway | Initial Step | Decapping Enzyme | Exonuclease | Product Released | Direction | Location |

|---|---|---|---|---|---|---|

| 5' to 3' Decay | Deadenylation | Dcp1/Dcp2 | Xrn1 | m7GDP | 5' → 3' | Processing bodies (P-bodies) |

| 3' to 5' Decay | Deadenylation | DcpS (scavenger) | Exosome complex | m7GpppN (cap) | 3' → 5' | Cytoplasm |

Research has demonstrated that these pathways are not mutually exclusive but rather function in a coordinated manner [2] [3]. When the 5'-3' pathway is compromised, the 3'-5' pathway can compensate for mRNA degradation, and vice versa [7]. The choice between pathways appears to be influenced by mRNA-specific factors, cellular conditions, and the presence of regulatory proteins that bind to specific sequence elements within target mRNAs [2] [3].

Binding Affinity with Decapping Scavenger (DcpS) Enzymes

The interaction between 7n-Methyl-8-hydroguanosine-5'-diphosphate and DcpS enzymes represents a highly specific molecular recognition event that is critical for RNA quality control [8] [9] [10]. DcpS, a member of the histidine triad (HIT) family of pyrophosphatases, exhibits remarkable substrate specificity for cap structures containing the N7-methylated guanosine moiety [8] [10].

DcpS demonstrates exceptional selectivity for 7n-Methyl-8-hydroguanosine-5'-diphosphate-containing substrates based on both structural and chemical requirements [9] [10]. The enzyme efficiently hydrolyzes cap analogs with RNA bodies of one to two nucleotides, with optimal activity observed for mononucleotide cap structures [9]. Kinetic analysis reveals that DcpS exhibits a turnover rate of 30.8 ± 5.8 min⁻¹ for capped mononucleotides, which decreases approximately four-fold to 7.7 ± 2.9 min⁻¹ for capped dinucleotides [9]. For capped trinucleotides and longer substrates, the hydrolysis rate is reduced by more than 100-fold to approximately 0.26 min⁻¹ [9].

The binding affinity of DcpS for 7n-Methyl-8-hydroguanosine-5'-diphosphate is influenced by the methylation status of the guanosine base [8] [10]. The enzyme requires the positive charge introduced by N7-methylation for effective substrate recognition and catalysis [10]. Interestingly, while DcpS cannot hydrolyze 7n-Methyl-8-hydroguanosine-5'-diphosphate directly, it binds this molecule with higher affinity than the actual substrate m7GpppG [8]. This strong binding suggests that 7n-Methyl-8-hydroguanosine-5'-diphosphate may function as a competitive inhibitor or regulatory molecule in the decapping process [8].

| Substrate | Substrate Length | Hydrolysis Rate | Product | Notes |

|---|---|---|---|---|

| m7GpppG (cap analog) | 1 nucleotide | High | m7GMP + NDP | Optimal substrate |

| Capped dinucleotide | 2 nucleotides | Moderate (4-fold reduced) | m7GMP + NDP | Still efficiently processed |

| Capped trinucleotide | 3 nucleotides | Very low (>100-fold reduced) | m7GMP + NDP | Steric clash prevents processing |

| Capped mRNA >25 nt | >25 nucleotides | None | None | Not a substrate |

| m7GDP | N/A | None | None | Strong binding but no hydrolysis |

The structural basis for DcpS substrate selectivity involves conformational changes that occur upon substrate binding [9]. Nuclear magnetic resonance spectroscopy and X-ray crystallography studies have revealed that DcpS undergoes a transition from a symmetric dimeric structure to an asymmetric, catalytically competent conformation upon binding appropriate substrates [9]. This conformational change is prevented when substrates contain RNA bodies longer than two nucleotides due to steric clashes between the third nucleotide and regions of the enzyme that are essential for active site formation [9].

Inhibition Mechanisms of Cap-Dependent Translation

7n-Methyl-8-hydroguanosine-5'-diphosphate plays a significant role in the regulation of cap-dependent translation through multiple inhibitory mechanisms [11] [12] [13]. The compound acts as a competitive inhibitor of eukaryotic translation initiation factor 4E (eIF4E), the primary cap-binding protein responsible for recruiting ribosomes to mRNA [11] [13].

The inhibitory mechanism operates through direct competition with endogenous capped mRNAs for binding to eIF4E [12] [13]. When present in sufficient concentrations, 7n-Methyl-8-hydroguanosine-5'-diphosphate effectively competes with m7GpppG-capped mRNAs for access to the cap-binding site of eIF4E [13]. This competition results in the displacement of natural mRNA substrates from the translation initiation complex, leading to a dose-dependent reduction in protein synthesis [12].

The effectiveness of 7n-Methyl-8-hydroguanosine-5'-diphosphate as a translation inhibitor correlates directly with its binding affinity for eIF4E [12] [14]. Studies utilizing fluorescence quenching assays have demonstrated that the compound exhibits micromolar binding affinity for eIF4E, though this affinity is approximately 10-fold lower than that observed for m7GTP [14]. The reduced affinity compared to the natural cap structure is attributed to the absence of the gamma phosphate group, which contributes significantly to the binding energy through electrostatic interactions with basic residues in the eIF4E binding pocket [11] [14].

Translation inhibition by 7n-Methyl-8-hydroguanosine-5'-diphosphate exhibits selectivity for mRNAs with complex 5' untranslated regions (UTRs) that contain secondary structures [15]. Experimental evidence demonstrates that the compound preferentially inhibits translation of mRNAs containing both a cap structure and hairpin elements in their 5' UTRs, while having minimal effect on mRNAs with simple, unstructured 5' UTRs [15]. This selectivity suggests that the inhibitory mechanism involves interference with the coupled cap recognition and RNA unwinding activities of the eIF4F complex [15].

The inhibition mechanism also involves disruption of the eIF4F complex assembly [16] [17]. Under conditions where 7n-Methyl-8-hydroguanosine-5'-diphosphate is present, the formation of functional eIF4F complexes containing eIF4E, eIF4A, and eIF4G is impaired [16]. This disruption occurs because the binding of 7n-Methyl-8-hydroguanosine-5'-diphosphate to eIF4E prevents the conformational changes necessary for efficient interaction with eIF4G [18] [16].

Interactions with Eukaryotic Initiation Factor 4E (eIF4E)

The interaction between 7n-Methyl-8-hydroguanosine-5'-diphosphate and eIF4E represents a fundamental molecular recognition event in eukaryotic translation control [11] [18] [14]. This interaction occurs within the cap-binding pocket of eIF4E, where the methylated guanosine moiety engages in specific molecular contacts that determine binding specificity and affinity [11] [18].

eIF4E recognizes 7n-Methyl-8-hydroguanosine-5'-diphosphate through a sophisticated binding mechanism involving both the nucleobase and phosphate components [18] [14]. The methylated guanosine base inserts into a hydrophobic pocket formed by two conserved tryptophan residues, Trp56 and Trp102, which create a π-π stacking arrangement with the aromatic purine ring [11] [18]. The N7-methyl group is crucial for this interaction, as it provides the positive charge necessary for optimal binding and creates favorable van der Waals contacts within the binding pocket [11] [14].

The phosphate groups of 7n-Methyl-8-hydroguanosine-5'-diphosphate contribute significantly to the binding energy through electrostatic interactions with positively charged residues in eIF4E [18] [14]. Key amino acids involved in phosphate recognition include Arg157, Lys162, and other basic residues that form salt bridges and hydrogen bonds with the negatively charged phosphate backbone [18] [14]. The binding process follows a two-step mechanism where the phosphate groups serve as a molecular anchor, enabling subsequent formation of optimal contacts between the methylated guanosine base and the aromatic binding pocket [14].

| Ligand | Binding Affinity (Ka, M⁻¹) | Notes |

|---|---|---|

| m7GTP | 1.1 × 10⁸ | Highest affinity cap analog |

| m7GDP | ~10⁷ | Lower affinity than triphosphate |

| m7GpppG | ~10⁷ | Standard cap structure |

| eIF4G peptide | ~10⁷ | Protein-protein interaction |

| 4E-BP1 | ~10⁷ | Inhibitory binding protein |

Structural studies have revealed that the binding of 7n-Methyl-8-hydroguanosine-5'-diphosphate induces conformational changes in eIF4E that extend beyond the immediate cap-binding site [18]. Nuclear magnetic resonance spectroscopy analysis demonstrates that cap binding triggers alterations in the dorsal surface of eIF4E, the region responsible for interactions with eIF4G and eIF4E-binding proteins [18]. These allosteric effects involve changes in the S4-H4 loop and other structural elements that modulate the protein's affinity for its regulatory partners [18].

The interaction exhibits cooperative binding characteristics with other eIF4E ligands [19] [18]. The presence of eIF4G or eIF4E-binding proteins enhances the affinity of eIF4E for 7n-Methyl-8-hydroguanosine-5'-diphosphate through positive allosteric effects [19]. This cooperativity operates through a conserved "allostery tract" of amino acids that extends from the dorsal binding site through the center of eIF4E to the cap-binding pocket [19].

Kinetic analysis of the eIF4E-7n-Methyl-8-hydroguanosine-5'-diphosphate interaction reveals association rate constants in the range of 33-292 × 10⁶ M⁻¹s⁻¹ and dissociation rate constants of 70-87 s⁻¹, depending on ionic strength conditions [13]. The relatively high dissociation rate constant indicates that the binding equilibrium is rapidly established, allowing for dynamic regulation of translation initiation in response to changing cellular conditions [13].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

7n-Methyl-8-Hydroguanosine-5'-Diphosphate